
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has gained significant attention in the scientific community due to its potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide exerts its pharmacological effects by inhibiting BTK, a key signaling molecule in BCR signaling. BTK plays a critical role in the activation of downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide blocks BCR signaling and leads to the inhibition of B-cell proliferation and survival. This mechanism of action has been validated in preclinical studies and clinical trials.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to exhibit potent inhibitory activity against BTK in vitro and in vivo. In preclinical models, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to effectively block BCR signaling and inhibit B-cell proliferation and survival. 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to exhibit potent anti-tumor activity in mouse models of B-cell lymphoma and CLL. In addition, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a useful tool for studying BCR signaling and its role in B-cell malignancies and autoimmune diseases. 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to exhibit potent anti-tumor activity in preclinical models, which makes it a promising candidate for the treatment of B-cell malignancies. However, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. In addition, 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has not yet been approved for clinical use, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the development and application of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One potential direction is the development of combination therapies that incorporate 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide with other targeted therapies or chemotherapy agents. This approach may enhance the anti-tumor activity of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide and improve its effectiveness in the treatment of B-cell malignancies. Another potential direction is the exploration of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in the treatment of autoimmune diseases. Preclinical studies have shown promising results in this area, and further research is needed to evaluate the safety and efficacy of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in clinical trials. Finally, additional studies are needed to better understand the mechanism of action of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide and its potential applications in other disease settings.
Méthodes De Synthèse
The synthesis of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide involves a multi-step process that includes the preparation of 2-(3-fluorophenyl)-1,3,4-thiadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine-1-carboxamide to obtain 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. This synthesis method has been optimized to provide high yields of 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide with good purity.
Applications De Recherche Scientifique
2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied in preclinical models for the treatment of various B-cell malignancies and autoimmune diseases. In vitro studies have shown that 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide inhibits BTK activity in a dose-dependent manner and effectively blocks BCR signaling in B-cells. In vivo studies have demonstrated that 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide exhibits potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia (CLL). 2-(3-fluorophenyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in preclinical models.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-5-3-4-10(8-11)12-6-1-2-7-19(12)14(20)17-13-18-16-9-21-13/h3-5,8-9,12H,1-2,6-7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFSUUHPNDRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5905845.png)


![N-(3-phenylprop-2-yn-1-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}prop-2-en-1-amine](/img/structure/B5905863.png)
![N-[2-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)ethyl]methanesulfonamide](/img/structure/B5905878.png)
![N-ethyl-N-(4-hydroxybutyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5905882.png)
![N-[4-(2-{[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5905890.png)
![4-(acetylamino)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5905901.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5905909.png)
![2-[(2-chlorobenzyl)thio]-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905919.png)

![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-4-piperidinyl-2-pyrimidinamine hydrochloride](/img/structure/B5905929.png)
![1-isonicotinoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5905933.png)
![4-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]butan-1-ol](/img/structure/B5905939.png)